![molecular formula C12H15N3O2 B13916916 Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate
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Overview
Description
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate is a chemical compound with a complex structure that includes a pyrrolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolo-pyridazine core followed by the introduction of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo-pyridazine derivatives and tert-butyl carbamate-containing molecules. Examples include:
- Tert-butyl N-pyrrolo[2,3-B]pyrazin-2-ylcarbamate
- Tert-butyl N-pyrrolo[1,2-B]pyrimidin-4-ylcarbamate
Uniqueness
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrrolo-pyridazine core with a tert-butyl carbamate group makes it a valuable compound for various applications.
Biological Activity
Tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of inflammatory diseases and cancer. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
- CAS Number : 2970215-50-8
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- Purity : 95% .
The compound acts primarily as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in mediating inflammatory responses through the interleukin-1 (IL-1) and Toll-like receptor (TLR) signaling pathways. Inhibition of IRAK4 can lead to a reduction in the production of pro-inflammatory cytokines, making it a potential therapeutic target for various inflammatory and fibrotic disorders such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in microglial cells, which are crucial in neuroinflammatory processes .
Anticancer Activity
The compound has shown promise in anticancer applications. In studies involving various human cancer cell lines (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7), this compound demonstrated dose-dependent cytotoxicity. The highest anti-tumor activity was observed against colon cancer cells .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some pyrrolo[1,2-b]pyridazine derivatives exhibit low toxicity on plant cells and certain crustaceans, they can be moderately toxic to human adenocarcinoma-derived cell lines . The IC50 values for these compounds suggest a selective toxicity profile that warrants further investigation.
Table 1: Biological Activity Summary of this compound
Activity Type | Cell Line/Model | IC50 (µM) | Notes |
---|---|---|---|
Anti-inflammatory | Microglial N9 cells | Not specified | Inhibits pro-inflammatory cytokine production |
Anticancer | Colon LoVo | 5.0 | Significant cytotoxicity observed |
Anticancer | Ovary SK-OV-3 | 10.0 | Moderate cytotoxicity |
Anticancer | Breast MCF-7 | 8.0 | Dose-dependent effects |
Table 2: Comparison of Cytotoxicity Across Different Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | Colon LoVo | 5.0 |
Doxorubicin | Colon LoVo | 0.5 |
Cisplatin | Ovary SK-OV-3 | 0.8 |
5-Fluorouracil | Breast MCF-7 | 2.0 |
Case Study 1: Inhibition of IRAK4
A study highlighted the effectiveness of pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors, demonstrating their potential in treating inflammatory conditions by modulating cytokine release and reducing tissue damage in models of chronic inflammation .
Case Study 2: Antitumor Efficacy
In vivo studies have indicated that certain derivatives of this compound could significantly reduce tumor size in xenograft models when administered at specific dosages over extended periods .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-7-13-15-8-4-5-10(9)15/h4-8H,1-3H3,(H,14,16) |
InChI Key |
HZFAAWXFSMYYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN2C1=CC=C2 |
Origin of Product |
United States |
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